N,N'-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide

Description

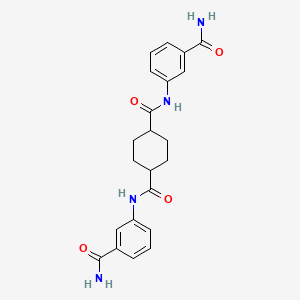

N,N'-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide is a bis-carboxamide derivative featuring a central cyclohexane ring substituted at the 1,4-positions with dicarboxamide groups. Each carboxamide moiety is further functionalized with a 3-carbamoylphenyl substituent (NH$2$CO-C$6$H$_4$-). This structure confers distinct hydrogen-bonding capabilities and steric bulk, distinguishing it from related compounds with aromatic cores or alternative substituents.

Properties

Molecular Formula |

C22H24N4O4 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

1-N,4-N-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide |

InChI |

InChI=1S/C22H24N4O4/c23-19(27)15-3-1-5-17(11-15)25-21(29)13-7-9-14(10-8-13)22(30)26-18-6-2-4-16(12-18)20(24)28/h1-6,11-14H,7-10H2,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) |

InChI Key |

PEZVREYZXMUPHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)NC3=CC=CC(=C3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1,4-cyclohexanedicarboxylic acid with 3-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .

Industrial Production Methods

For large-scale industrial production, the process may be optimized to increase yield and reduce costs. This can involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH~4~) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~1~,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism by which N1,N~4~-bis[3-(aminocarbonyl)phenyl]-1,4-cyclohexanedicarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its cyclohexane backbone and 3-carbamoylphenyl substituents. Key comparisons include:

Key Observations :

- Substituents : Carbamoyl groups (NH$_2$CO-) enable extensive hydrogen bonding, unlike electron-deficient pyridyl or benzothiazole groups, which favor metal coordination .

Hydrogen Bonding and Crystal Packing

- N,N'-bis(pyridin-2-yl)benzene-1,4-dicarboxamide : Forms chains via N–H···N hydrogen bonds (R$_2$$^2$(8) motif) between amide H and pyridyl N-atoms .

- Target Compound: The 3-carbamoylphenyl groups provide additional H-bond donors (NH$_2$) and acceptors (C=O), likely leading to denser H-bond networks and higher thermal stability compared to pyridyl analogs.

Physicochemical and Functional Properties

- Thermal Stability: Rigid benzene-core compounds (e.g., N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide) exhibit high thermal stability due to aromatic π-stacking, whereas the flexible cyclohexane core may lower melting points .

- Catalytic/Redox Activity : Pyridyl or benzimidazole derivatives (e.g., N,N'-bis(Bnzd.-2-yl-methyl)-benzene-1,4-dicarboxamide) show redox activity in olefin oxidation, a trait less likely in the carbamoyl-rich target compound .

Biological Activity

N,N'-bis(3-carbamoylphenyl)cyclohexane-1,4-dicarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclohexane core with two carbamoylphenyl groups and dicarboxamide functionalities. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell proliferation and apoptosis. This inhibition can lead to reduced tumor growth in cancer models.

- Cell Cycle Arrest : Research indicates that treatment with this compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Biological Activity Data

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines demonstrated that the compound effectively reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways involving caspase-3 and PARP cleavage .

- Inflammation Model : In a model of acute inflammation, the compound showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when administered at doses of 5 mg/kg in mice. This suggests its potential as an anti-inflammatory agent .

- In Vivo Efficacy : In vivo studies using xenograft models of human tumors indicated that this compound significantly inhibited tumor growth compared to control groups, with a reduction in tumor volume by approximately 50% after four weeks of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.